

comparative analysis of PROTAC ER Degradar-15 and other ER degraders

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Compound of Interest

Compound Name: PROTAC ER Degradar-15

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A Comparative Analysis of **PROTAC ER Degradar-15** and Other Estrogen Receptor Degradarers

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of a prominent PROTAC Estrogen Receptor (ER) degrader, Vepdegestrant (ARV-471), with other established ER degraders, namely Fulvestrant and Elacestrant.

Disclaimer: Specific public information for a molecule named "**PROTAC ER Degradar-15**" is limited. Therefore, this guide uses the well-characterized and clinically advanced PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative for this class of molecules.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and therapies targeting the ER signaling pathway are fundamental to its treatment. While selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs) have been effective, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge.[1] A key strategy to overcome this is the direct downregulation and degradation of the ER protein. This guide compares three major classes of ER degraders: the clinical PROTAC degrader Vepdegestrant, the selective estrogen receptor degrader (SERD) Fulvestrant, and the oral SERD Elacestrant.

Mechanism of Action

The primary distinction between these ER degraders lies in their mechanism of inducing ER degradation.

PROTAC ER Degraders (e.g., Vepdegestrant): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to specifically target and eliminate proteins.^[2] A PROTAC ER degrader consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.^{[2][3]} This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.^{[2][3]} This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.^[2]

Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant): Fulvestrant is a steroidal antiestrogen that binds competitively to the estrogen receptor.^{[4][5][6]} This binding inhibits receptor dimerization, impairs nuclear localization, and induces a conformational change that leads to the accelerated degradation of the ER protein.^[5] Unlike PROTACs, this degradation is a result of receptor destabilization rather than direct recruitment of the UPS machinery.

Oral SERDs (e.g., Elacestrant): Elacestrant is a non-steroidal, orally bioavailable SERD. Similar to Fulvestrant, it binds to the ER and induces its degradation.^{[7][8]} Its development was driven by the need to overcome the poor oral bioavailability and intramuscular administration of Fulvestrant.^[9]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of Vepdegestrant, Fulvestrant, and Elacestrant in ER-positive breast cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: ER α Degradation (DC50)

Compound	Cell Line	DC50 (nM)	Reference
Vepdegestrant (ARV-471)	MCF-7	~2	[6] [10] [11]
Vepdegestrant (ARV-471)	T47D	Not explicitly found	
Fulvestrant	MCF-7	Not explicitly found	
Fulvestrant	T47D	Not explicitly found	
Elacestrant	MCF-7	Not explicitly found	
Elacestrant	T47D	Not explicitly found	

Table 2: Inhibition of Cell Growth (IC50/GI50)

Compound	Cell Line	IC50/GI50 (nM)	Reference
Vepdegestrant (ARV-471)	MCF-7 (wild-type ER)	3.3	[8]
Vepdegestrant (ARV-471)	T47D (wild-type ER)	4.5	[8]
Vepdegestrant (ARV-471)	T47D (ER Y537S mutant)	8	[8]
Vepdegestrant (ARV-471)	T47D (ER D538G mutant)	5.7	[8]
Fulvestrant	MCF-7	0.29	[12]
Fulvestrant	T47D	2.168 (μM)	[1]
Elacestrant	MCF-7	Not explicitly found	
Elacestrant	T47D	Not explicitly found	

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ER degraders are provided below.

Western Blot for ER α Degradation

This protocol is used to quantify the degradation of ER α protein following treatment with an ER degrader.

- Cell Culture and Treatment:
 - Culture ER-positive breast cancer cells (e.g., MCF-7, T47D) in appropriate media (e.g., DMEM with 10% FBS).
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with a range of concentrations of the ER degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, then scrape and collect the lysate.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli sample buffer.
 - Load 20-30 μ g of protein per lane onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.

- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ER α (e.g., rabbit anti-ER α) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as β -actin or GAPDH, to ensure equal protein loading.
- Quantification:
 - Perform densitometry analysis to quantify the band intensity of ER α relative to the loading control.
 - Calculate the percentage of ER α degradation compared to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or SRB Assay)

This assay measures the effect of ER degraders on cell proliferation and cytotoxicity.^{[7][9][13][14]}

- Cell Seeding:
 - Seed breast cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- Treatment:

- Treat the cells with serial dilutions of the ER degrader for a specified period (e.g., 72-96 hours).
- MTT Assay Protocol:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
 - Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation (for PROTACs)

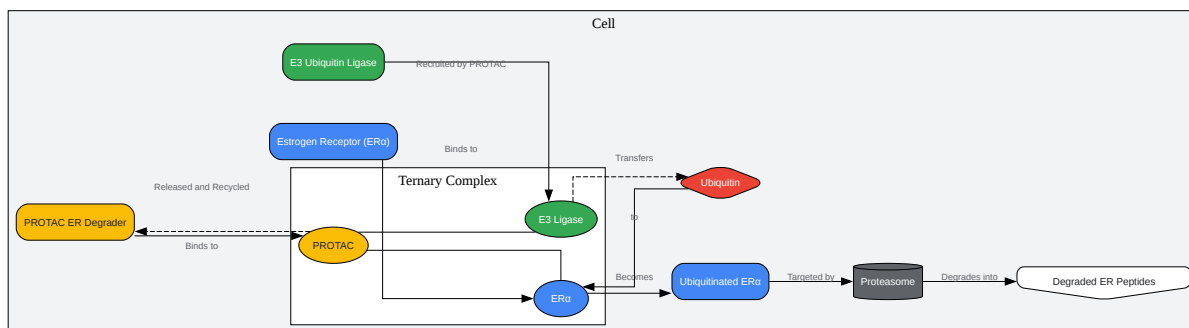
This protocol can be adapted to demonstrate the interaction between the PROTAC, ER α , and the E3 ligase.

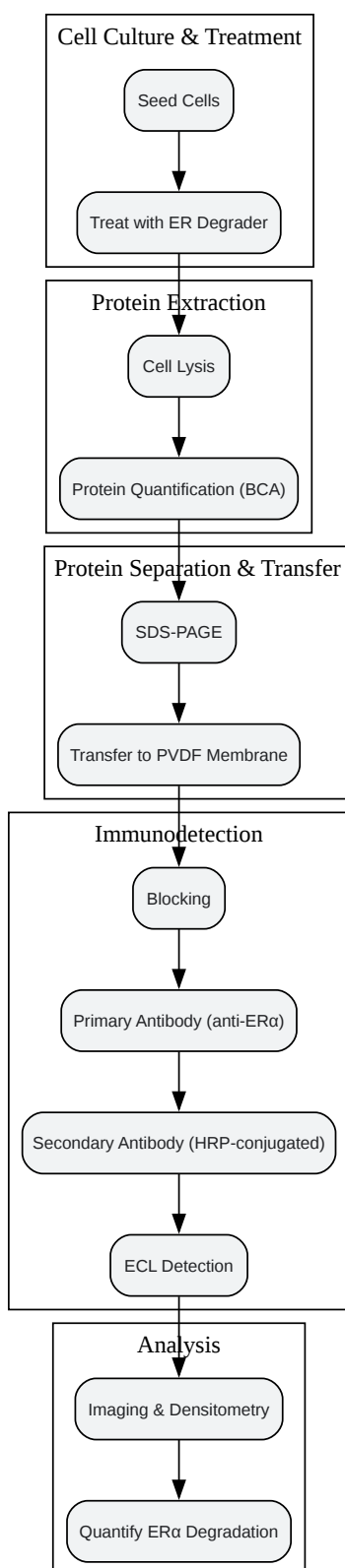
- Cell Treatment and Lysis:
 - Treat cells with the PROTAC degrader or vehicle control.
 - Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Pre-clear the cell lysate with Protein A/G beads.

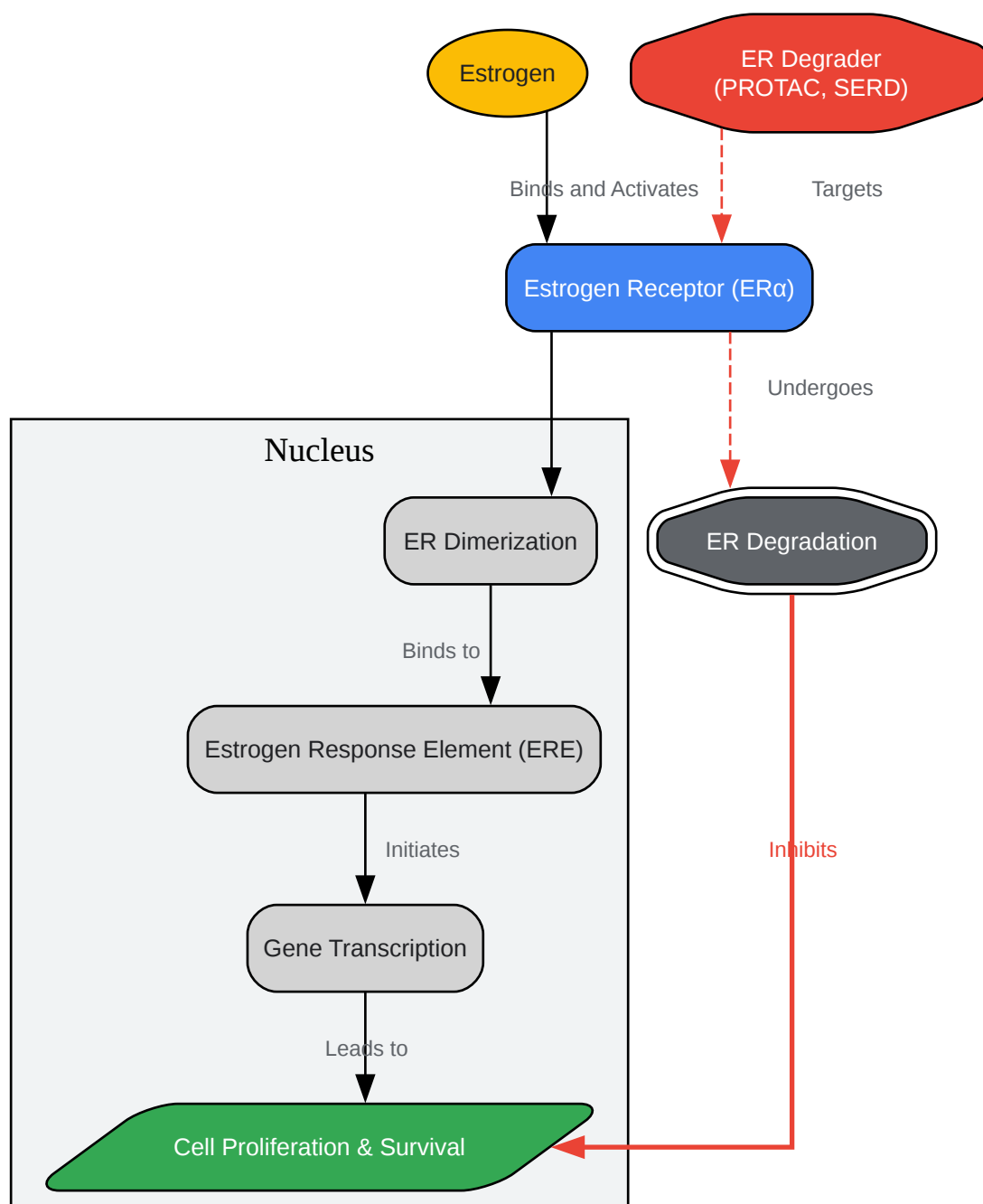
- Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or ER α overnight at 4°C.
- Add Protein A/G beads to capture the antibody-protein complexes.
- Washing and Elution:
 - Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
 - Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Analyze the eluted proteins by Western blotting using antibodies against ER α and the E3 ligase to confirm the presence of the ternary complex.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams







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